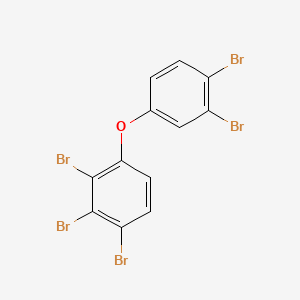

2,3,3',4,4'-Pentabromodiphenyl ether

Descripción general

Descripción

2,3,3’,4,4’-Pentabromodiphenyl ether, also known as PBDE-99, is an amber-colored solid . It is a halogenated organic compound and is very unreactive . The reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .

Molecular Structure Analysis

The molecular structure of 2,3,3’,4,4’-Pentabromodiphenyl ether is complex due to the presence of multiple bromine atoms. The molecule has a molecular weight of 959.168 . The structure can be viewed using specific software .Chemical Reactions Analysis

2,3,3’,4,4’-Pentabromodiphenyl ether is a very unreactive compound . Its reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms . It is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants .Physical and Chemical Properties Analysis

2,3,3’,4,4’-Pentabromodiphenyl ether is an amber-colored solid . It is insoluble in water . It has a density of 2.3±0.1 g/cm³ . The boiling point is 458.0±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 69.1±3.0 kJ/mol .Aplicaciones Científicas De Investigación

Metabolism and Environmental Impact

In Vitro Metabolism Studies : Research has investigated the in vitro metabolism of 2,3,3',4,4'-Pentabromodiphenyl ether (BDE-99), revealing insights into its oxidative metabolism catalyzed by cytochrome P450 enzymes in chicken and rat liver microsomes. These studies have identified various hydroxylated metabolites, contributing to the understanding of its environmental and biological transformation (Erratico et al., 2011); (Zheng et al., 2016).

Environmental Persistence and Bioaccumulation : Studies on tissue distribution and excretion in animals like C57BL mice and Sprague-Dawley rats have provided evidence of the bioaccumulation and persistence of BDE-99 in various tissues, highlighting its environmental impact (Darnerud & Risberg, 2006); (Hakk et al., 2006).

Exposure Assessment in Humans : Research involving human samples like maternal adipose tissue and cord blood has provided valuable insights into the exposure and accumulation patterns of BDE-99 in humans, aiding in risk assessment and management of these compounds (Li et al., 2005).

Implications for Human Health

- Toxicity Studies : Comparative studies have been conducted on the toxicity of different brominated flame retardants including BDE-99, assessing their effects on redox homeostasis, liver microsomal enzymes, and tissue disposition in rat models. Such studies are crucial for understanding the potential health risks associated with exposure to these compounds (Bruchajzer et al., 2010).

Analytical Methodology

- Analytical Techniques for Detection : Development and validation of analytical methods like ultra performance liquid chromatography-mass spectrometry (UPLC/MS) for detecting and quantifying hydroxylated metabolites of BDE-99 have been a significant focus, enabling accurate assessment of these compounds in biological and environmental samples (Erratico et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

2,3,3’,4,4’-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It primarily targets adipocytes, the fat cells in our body . These cells play a crucial role in energy storage and metabolism.

Mode of Action

The compound interacts with adipocytes, inducing lipid accumulation throughout differentiation in both mouse (3T3-L1) and human preadipocytes . This interaction enhances the adipogenesis (the process of cell differentiation by which preadipocytes become adipocytes) of these cells .

Biochemical Pathways

It is known that the compound can induce lipid accumulation, suggesting a potential role in the regulation of adipogenesis

Pharmacokinetics

Due to its lipophilic nature, it is known to bioaccumulate in the environment and in human adipose tissue . Its high lipophilicity also suggests that it may have low water solubility .

Result of Action

The primary molecular and cellular effect of 2,3,3’,4,4’-Pentabromodiphenyl ether’s action is the induction of lipid accumulation in adipocytes . This can lead to enhanced adipogenesis, potentially affecting the body’s energy storage and metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,3’,4,4’-Pentabromodiphenyl ether. For instance, its persistence and bioaccumulation in the environment can lead to widespread human exposure . Furthermore, its stability and lipophilicity mean that it can remain in the environment and in human tissues for a long time .

Análisis Bioquímico

Biochemical Properties

2,3,3’,4,4’-Pentabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive metabolites, which may cause oxidative stress and cellular damage. Additionally, 2,3,3’,4,4’-Pentabromodiphenyl ether can bind to thyroid hormone transport proteins, potentially disrupting normal thyroid hormone homeostasis .

Cellular Effects

The effects of 2,3,3’,4,4’-Pentabromodiphenyl ether on cellular processes are diverse and can vary depending on the cell type. In adipocytes, this compound has been shown to induce lipid accumulation and promote adipogenesis, which may contribute to obesity . In neuronal cells, 2,3,3’,4,4’-Pentabromodiphenyl ether can disrupt calcium homeostasis and impair synaptic function, potentially leading to neurodevelopmental disorders . Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and potential toxicity .

Molecular Mechanism

At the molecular level, 2,3,3’,4,4’-Pentabromodiphenyl ether exerts its effects through various mechanisms. It can bind to and inhibit the activity of certain enzymes, such as cytochrome P450, leading to the accumulation of reactive metabolites . Additionally, this compound can interact with nuclear receptors, such as the aryl hydrocarbon receptor (AhR) and the peroxisome proliferator-activated receptor (PPAR), modulating gene expression and cellular responses . These interactions can result in changes in enzyme activity, protein expression, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,4,4’-Pentabromodiphenyl ether can change over time. This compound is relatively stable and resistant to degradation, leading to its persistence in the environment and biological systems . Long-term exposure to 2,3,3’,4,4’-Pentabromodiphenyl ether has been associated with chronic toxicity, including endocrine disruption, neurotoxicity, and hepatotoxicity . In vitro and in vivo studies have shown that the compound can accumulate in tissues over time, leading to prolonged effects on cellular function and overall health .

Dosage Effects in Animal Models

The effects of 2,3,3’,4,4’-Pentabromodiphenyl ether in animal models vary with different dosages. At low doses, this compound may cause subtle changes in cellular function and gene expression, while higher doses can lead to more pronounced toxic effects . In animal studies, high doses of 2,3,3’,4,4’-Pentabromodiphenyl ether have been associated with liver damage, thyroid hormone disruption, and neurobehavioral changes . These findings highlight the importance of understanding the dose-response relationship and potential threshold effects of this compound.

Metabolic Pathways

2,3,3’,4,4’-Pentabromodiphenyl ether is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The persistence of 2,3,3’,4,4’-Pentabromodiphenyl ether and its metabolites in biological systems can lead to prolonged exposure and potential toxicity .

Transport and Distribution

Within cells and tissues, 2,3,3’,4,4’-Pentabromodiphenyl ether is transported and distributed through various mechanisms. This compound can bind to transport proteins, such as albumin and thyroid hormone transport proteins, facilitating its distribution in the bloodstream . Additionally, 2,3,3’,4,4’-Pentabromodiphenyl ether can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . This accumulation can lead to prolonged exposure and potential adverse effects on cellular function and overall health .

Subcellular Localization

The subcellular localization of 2,3,3’,4,4’-Pentabromodiphenyl ether can influence its activity and function. This compound can localize to various cellular compartments, including the endoplasmic reticulum, mitochondria, and nucleus . In the endoplasmic reticulum, 2,3,3’,4,4’-Pentabromodiphenyl ether can interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites . In the mitochondria, this compound can disrupt mitochondrial function and induce oxidative stress . Additionally, 2,3,3’,4,4’-Pentabromodiphenyl ether can modulate gene expression by interacting with nuclear receptors in the nucleus .

Propiedades

IUPAC Name |

1,2,3-tribromo-4-(3,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-7-2-1-6(5-9(7)15)18-10-4-3-8(14)11(16)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPWAGZGYNOKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879917 | |

| Record name | BDE-105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373594-78-6 | |

| Record name | 2,3,3',4,4'-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0373594786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4'-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L9460J53V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

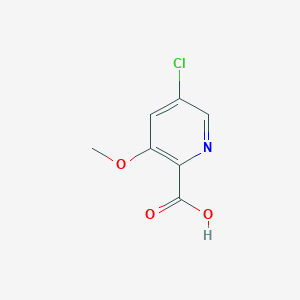

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid](/img/structure/B1457651.png)

![[1-(Difluoromethyl)cyclobutyl]methanol](/img/structure/B1457655.png)